![molecular formula C12H16N2OS B4429889 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B4429889.png)
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Overview
Description
The compound belongs to a class of chemicals that exhibit significant interest due to their complex molecular structure and potential for diverse chemical reactions and properties. Its analysis spans various scientific disciplines, including synthetic chemistry, molecular structure analysis, and physicochemical property evaluation.
Synthesis Analysis
The synthesis of cyclopropane derivatives, akin to our compound of interest, often involves Wittig reactions or cycloaddition techniques. These methodologies facilitate the construction of the cyclopropane core and its functionalization with various groups, including the benzothiazole moiety. Notably, the Wittig reaction has been utilized for the synthesis of cyclopropyl amino acids, highlighting its relevance in creating structurally constrained molecules (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Molecular Structure Analysis
Crystallography studies have been pivotal in elucidating the molecular structure of similar compounds, revealing their conformation and spatial arrangement. For example, compounds with benzothiazole and cyclopropane units have been characterized, providing insights into their 3D structures and molecular interactions (Younes et al., 2020).
Chemical Reactions and Properties
Compounds like "2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide" undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, which modify their chemical properties significantly. Such reactions are crucial for exploring their biological and pharmacological potentials.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. Techniques like X-ray crystallography provide valuable data on the crystal structure and molecular packing (Thimmegowda et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological targets, suggesting a potential for diverse biological activities .
Mode of Action
It’s worth noting that benzothiazole-related molecules, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Result of Action
Given the wide range of biological activities exhibited by structurally similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-7-6-8(7)11(15)14-12-13-9-4-2-3-5-10(9)16-12/h7-8H,2-6H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWYILXDIGYAIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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